2-Chloro-4-nitrophenylmaltoside
Overview
Description
2-Chloro-4-nitrophenylmaltoside is a synthetic compound widely used in biochemical assays, particularly for the determination of enzymatic activities. It is a derivative of maltoside, modified with a chloro and nitro group on the phenyl ring, making it a valuable substrate in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrophenylmaltoside typically involves the reaction of maltoside with 2-chloro-4-nitrophenol under specific conditions. The process includes:
Starting Materials: Maltoside and 2-chloro-4-nitrophenol.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability, ensuring consistent quality and supply for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrophenylmaltoside undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Hydrolysis: Enzymes like α-amylase in buffered solutions.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Hydrolysis: 2-Chloro-4-nitrophenol and maltose derivatives.
Reduction: 2-Amino-4-nitrophenylmaltoside.
Substitution: Various substituted phenylmaltosides depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-nitrophenylmaltoside is extensively used in scientific research due to its unique properties:
Mechanism of Action
The primary mechanism of action of 2-Chloro-4-nitrophenylmaltoside involves its hydrolysis by α-amylase. The enzyme cleaves the glycosidic bond, releasing 2-chloro-4-nitrophenol, which can be quantitatively measured. This reaction is used to determine the activity of α-amylase in various samples .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenyl-α-D-maltotrioside: Another substrate used for α-amylase determination.
4-Nitrophenyl-α-D-glucopyranoside: Used in similar enzymatic assays but lacks the chloro group.
2-Chloro-4-nitrophenyl-β-D-galactopyranoside: Used in β-galactosidase assays.
Uniqueness
2-Chloro-4-nitrophenylmaltoside is unique due to its specific structure, which allows for selective and efficient hydrolysis by α-amylase. The presence of both chloro and nitro groups enhances its reactivity and makes it a valuable tool in biochemical assays .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGBZYLCQCJGOG-YMJSIHPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162346 | |
Record name | 2-Chloro-4-nitrophenylmaltoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
497.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143206-27-3 | |
Record name | 2-Chloro-4-nitrophenylmaltoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143206273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-nitrophenylmaltoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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